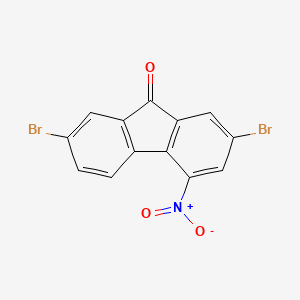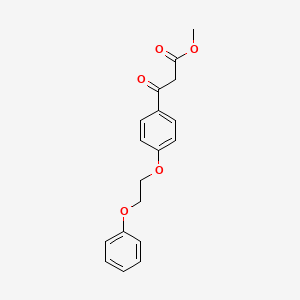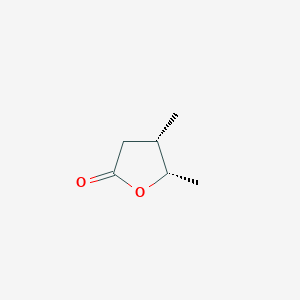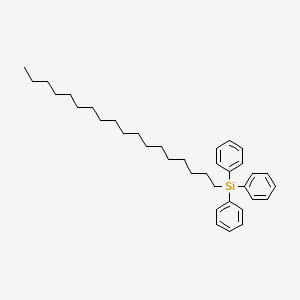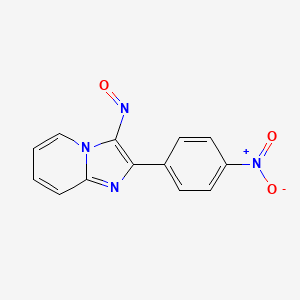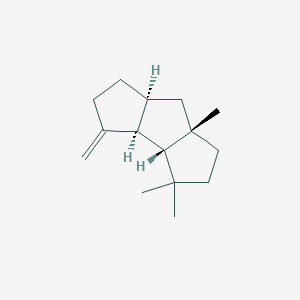![molecular formula C10H16Cl6O4 B11952178 2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol CAS No. 45242-94-2](/img/structure/B11952178.png)
2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL): is a chemical compound with the molecular formula C10H16Cl6O4 and a molecular weight of 412.955 . This compound is known for its unique structure, which includes two trichloroethanol groups connected by a hexamethylene dioxy bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) typically involves the reaction of hexamethylene glycol with trichloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethanol groups to less chlorinated alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of less chlorinated alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. This can lead to changes in metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol groups but without the hexamethylene dioxy bridge.
1,1-Bis(3-chloro-4-methylanilino)-2,2,2-trichloroethane: Another compound with trichloroethane groups but different substituents.
Uniqueness
1,1’-(HEXAMETHYLENEDIOXY)BIS(2,2,2-TRICHLOROETHANOL) is unique due to its hexamethylene dioxy bridge, which imparts distinct chemical properties and reactivity compared to other trichloroethanol derivatives. This structural feature allows for specific interactions with molecular targets and makes it valuable in various research applications.
Propiedades
Número CAS |
45242-94-2 |
|---|---|
Fórmula molecular |
C10H16Cl6O4 |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol |
InChI |
InChI=1S/C10H16Cl6O4/c11-9(12,13)7(17)19-5-3-1-2-4-6-20-8(18)10(14,15)16/h7-8,17-18H,1-6H2 |
Clave InChI |
ZQACRPYJMAADEF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCOC(C(Cl)(Cl)Cl)O)CCOC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)



![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
